

# Isooctyl nitrate chemical properties and synthesis pathways

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## Compound of Interest

Compound Name: Isooctyl nitrate

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An In-depth Technical Guide to the Chemical Properties and Synthesis Pathways of **Isooctyl Nitrate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isooctyl nitrate**, chemically known as 2-ethylhexyl nitrate (2-EHN), is a significant industrial chemical primarily utilized as a cetane improver in diesel fuels. Its addition to diesel fuel accelerates ignition, leading to improved engine performance. This technical guide provides a comprehensive overview of the chemical and physical properties of **isooctyl nitrate**. Furthermore, it delves into the primary synthesis pathways, offering detailed experimental protocols for its laboratory and industrial-scale production. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.

## Chemical Properties of Isooctyl Nitrate

**Isooctyl nitrate** is a colorless to pale yellow liquid with a characteristic fruity or pungent odor. [1] It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1]

## Physical and Chemical Data

A summary of the key physical and chemical properties of **isooctyl nitrate** is presented in Table 1.

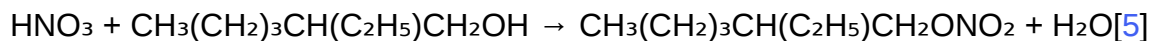
Property	Value	Reference
Molecular Formula	C8H17NO3	[2][3]
Molecular Weight	175.23 g/mol	[2]
CAS Number	27247-96-7	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, pungent, ester-like	[1]
Density (20 °C)	960-970 kg/m <sup>3</sup>	[2]
Boiling Point	60.3 °C	[4]
Melting Point	-153.7 °C	[4]
Flash Point	≥ 77.0 °C	[2]
Kinematic Viscosity (20 °C)	1.700-1.800 mm <sup>2</sup> /S	[2]
Purity	≥ 99.10 %	[2]

## Synthesis Pathways of Isooctyl Nitrate

The predominant method for synthesizing **isooctyl nitrate** is through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[5] Sulfuric acid acts as a catalyst in this reaction.[5] The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[5]

## General Reaction Equation

The overall chemical reaction for the synthesis of **isooctyl nitrate** is:



## Synthesis Methodologies

Several variations of the synthesis process exist, including batch processes, continuous flow reactions, and microreactor technologies. These methods aim to improve safety, yield, and efficiency.

## Experimental Protocols

### Protocol 1: Batch Synthesis of Isooctyl Nitrate

This protocol is based on a conventional batch reaction process.

#### Materials:

- Mixed acid solution containing nitric acid ( $\text{HNO}_3$ ) and sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- 2-ethylhexanol (isooctyl alcohol)
- Urea
- 10% aqueous sodium sulfate solution
- 10% aqueous sodium carbonate solution

#### Procedure:

- A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts  $\text{HNO}_3$ , 7.77 parts  $\text{H}_2\text{SO}_4$ , and 2.38 parts  $\text{H}_2\text{O}$ .
- The mixed acid is agitated, and its temperature is adjusted to  $25 \pm 3^\circ\text{C}$ .
- 0.40 parts of urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to  $32.5 \pm 2.5^\circ\text{C}$ .
- 5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at  $32.5 \pm 2.5^\circ\text{C}$ .
- After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at  $32.5 \pm 2.5^\circ\text{C}$  for 1 hour.
- Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.
- 2.73 parts of a 10% aqueous sodium sulfate solution are added to the reactor, and the mixture is agitated for 15 minutes. Agitation is then stopped, and the bottom aqueous layer is separated.

- Another 2.73 parts of 10% aqueous sodium sulfate solution are added, and the contents are agitated for 15 minutes.
- 0.50 parts of a 10% aqueous sodium carbonate solution is slowly added. Agitation is stopped, and the lower aqueous layer is drained to yield the 2-ethylhexyl nitrate product.

Expected Yield: Approximately 97%

## Protocol 2: Continuous Synthesis in a Flow Reactor

This protocol describes a continuous process for the synthesis of **isooctyl nitrate** using a flow reactor, which offers enhanced safety and control.

Materials:

- 90% Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- 98% Nitric acid ( $\text{HNO}_3$ )
- Isooctyl alcohol

Equipment:

- Flow reactor system with pulsation-free pumps and mixing modules.

Procedure:

- A sulfuric acid stream and a nitric acid stream are separately pumped into the flow reactor to form the  $\text{H}_2\text{SO}_4$ - $\text{HNO}_3$  mixture in-situ.[\[6\]](#)
- Isooctyl alcohol is simultaneously pumped into the flow reactor to mix with the acid mixture, initiating the reaction.[\[6\]](#)
- The reaction temperature within the flow reactor is maintained between  $-10\text{ }^\circ\text{C}$  and  $35\text{ }^\circ\text{C}$ .[\[6\]](#)
- The residence time of the reaction mixture in the reactor is controlled to be between 5 and 40 seconds.[\[6\]](#)

- The flow rates are adjusted to achieve a molar ratio of  $\text{H}_2\text{SO}_4$  to isooctyl alcohol between 1.5:1 and 2:1, and a molar ratio of  $\text{HNO}_3$  to isooctyl alcohol of 1:1.[6][7]
- The crude product emerges from the reactor outlet and undergoes subsequent neutralization and purification steps.[6]

Expected Conversion and Yield: 99% or greater conversion and 99% or greater yield.[6]

## Protocol 3: Synthesis using a Microreactor

This method utilizes a microreactor for improved mass and heat transfer, leading to a safer and more efficient process.

Materials:

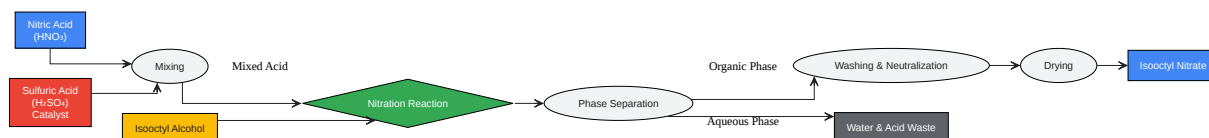
- Mixed acid solution (Nitric acid and Sulfuric acid)
- Isooctanol

Procedure:

- Prepare a mixed acid solution with a molar ratio of nitric acid to sulfuric acid of 0.3:1.0.[5]
- The mixed acid and isooctanol are separately pumped into two inlets of a microchannel reactor.[5]
- The volume flow rate ratio is adjusted to control the molar ratio of nitric acid to isooctanol between 0.9 and 1.5.[5]
- The reactants mix and react within the microchannel reactor.
- The reaction mixture flows from the outlet into a settling tank for phase separation.[5]
- The organic phase is washed and dried to obtain the final product.[5]

## Visualizations

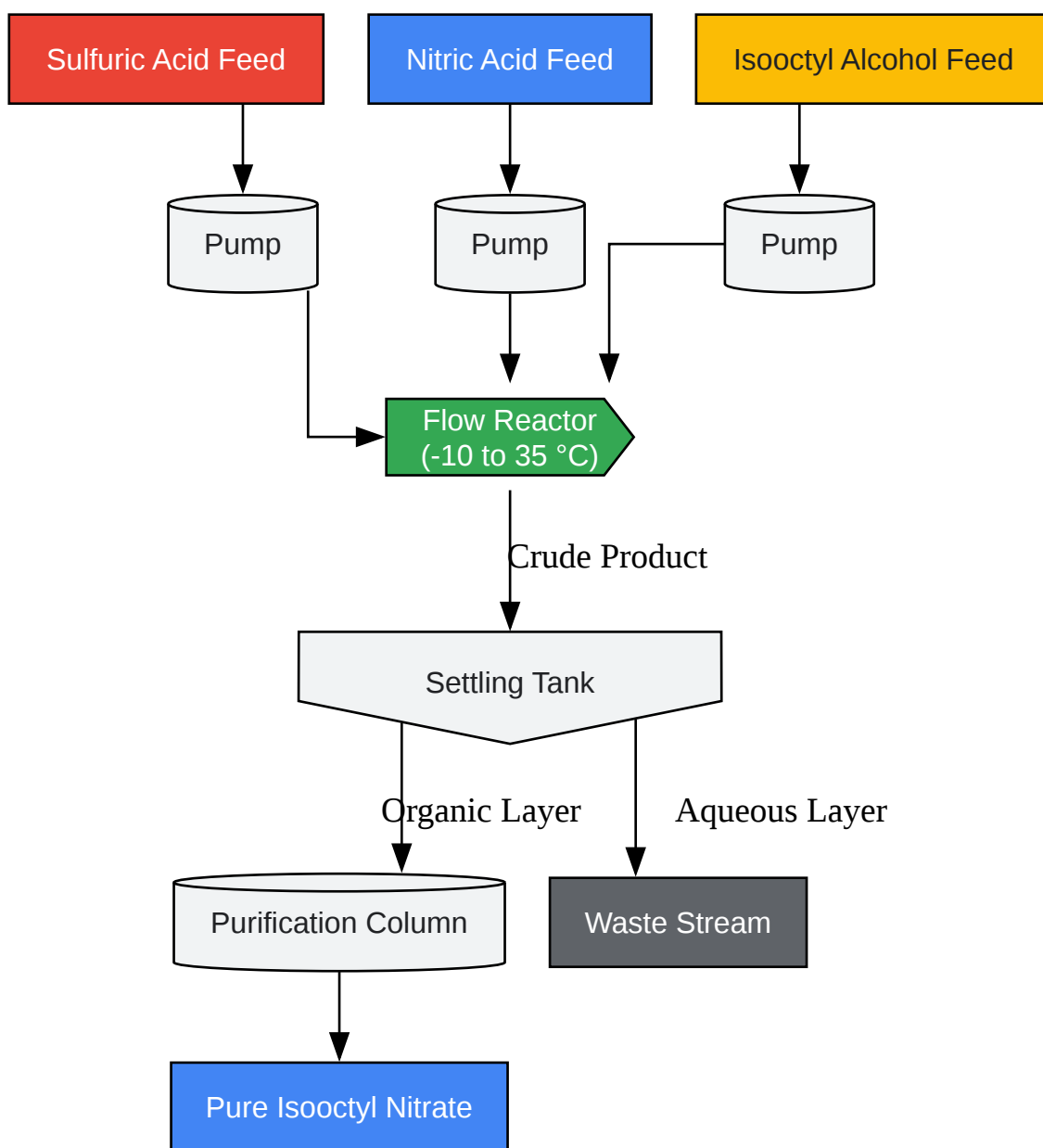
### Synthesis Pathway of Isooctyl Nitrate



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Caption: General synthesis pathway for **isooctyl nitrate**.

## Experimental Workflow for Continuous Synthesis



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Caption: Experimental workflow for continuous synthesis.

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